molecular formula C24H20FN5O4 B2579277 Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 898419-38-0

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Cat. No.: B2579277
CAS No.: 898419-38-0
M. Wt: 461.453
InChI Key: FQNNIKXBSNAROF-UHFFFAOYSA-N
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Description

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20FN5O4 and its molecular weight is 461.453. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate (CAS No. 898419-38-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC24H20FN5O4
Molecular Weight461.453 g/mol
IUPAC NamePhenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate
Purity≥95%

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibits a multifaceted mechanism of action primarily through interactions with various biological targets:

  • Receptor Binding : Similar compounds have shown a high affinity for multiple receptors involved in signaling pathways related to cancer and inflammation. This compound may inhibit or activate these receptors depending on the context of its application.
  • Biochemical Pathways : The compound is believed to influence several biochemical pathways including:
    • Antiviral activity
    • Anti-inflammatory responses
    • Anticancer mechanisms
    • Antioxidant effects
    • Antimicrobial properties.

Biological Activity

Research has indicated that derivatives of imidazolo-purine compounds like this one possess significant biological activities. The following activities have been documented:

  • Anticancer Activity : Studies suggest that imidazolo-purine derivatives can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .
  • Antiviral Effects : Some compounds in this class have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar imidazolo-purine derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models through targeted receptor inhibition .
  • Antiviral Research : Another study focused on the antiviral properties of related compounds. It was found that certain derivatives could inhibit the replication of viruses such as HIV and Hepatitis B by targeting specific viral enzymes.
  • Antimicrobial Evaluation : A comprehensive evaluation of various imidazolo-purines revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .

Properties

CAS No.

898419-38-0

Molecular Formula

C24H20FN5O4

Molecular Weight

461.453

IUPAC Name

benzyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20FN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3

InChI Key

FQNNIKXBSNAROF-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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